Fmoc-Leu-Ome
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)26-3)23-22(25)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,23,25) |
InChI Key |
ZYZLPKLFRXOVCY-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
sequence |
L |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Fmoc-Leu-OMe: Synthesis, Characterization, and Application in Peptide Chemistry
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine methyl ester (Fmoc-Leu-OMe). We will delve into its chemical identifiers, synthesis protocols, characterization, and its strategic application in solid-phase peptide synthesis (SPPS). While this compound is a valuable, C-terminally protected building block, it is less commonly available commercially compared to its carboxylic acid counterpart, Fmoc-Leu-OH. This guide will therefore place a strong emphasis on the reliable in-situ and preparative synthesis of this compound from readily available starting materials.
Core Chemical Identity
A precise understanding of a reagent's chemical identifiers is fundamental to its effective and safe use in research and development. Below is a summary of the key identifiers for this compound and its immediate, commercially available precursors.
| Chemical Identifier | Fmoc-L-Leucine (Fmoc-Leu-OH) | L-Leucine Methyl Ester | N-α-Fmoc-L-Leucine Methyl Ester (this compound) |
| CAS Number | 35661-60-0[1][2][3][4] | 2666-93-5 | Not broadly assigned; synthesized in-situ or on-demand |
| Molecular Formula | C₂₁H₂₃NO₄[1][2][4] | C₇H₁₅NO₂ | C₂₂H₂₅NO₄ |
| Molecular Weight | 353.41 g/mol [1][2][3][4] | 145.20 g/mol | 367.44 g/mol [5] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid[1] | methyl (2S)-2-amino-4-methylpentanoate | methyl (2S)-2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoate |
| Canonical SMILES | CC(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[3] | CC(C)CC(=O)OC | CC(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| InChI Key | CBPJQFCAFFNICX-IBGZPJMESA-N[3] | QVDXUKJJGUSGLS-ZCFIWIBFSA-N | Not broadly available |
The Synthetic Rationale: Why and How to Prepare this compound
The utility of this compound primarily lies in specific applications within peptide synthesis where a protected C-terminus is advantageous, for instance, in solution-phase fragment condensation or to mitigate side reactions like diketopiperazine formation in the early stages of SPPS.[6] The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group, a cornerstone of modern solid-phase peptide synthesis (SPPS).[7] Its removal under mild basic conditions (typically with piperidine) allows for the sequential addition of amino acids to a growing peptide chain.[7]
Synthetic Pathways to this compound
There are two primary, reliable routes to obtaining this compound: the direct esterification of Fmoc-Leu-OH and the Fmoc-protection of L-leucine methyl ester.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
This protocol is suitable for researchers who have Fmoc-Leu-OH as a starting material. The use of thionyl chloride in methanol is a classic and effective method for this transformation.[8]
Materials:
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend Fmoc-L-Leucine (1.0 equivalent) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: While stirring vigorously, slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a white solid.
This protocol is ideal for those starting with L-leucine methyl ester (often available as the hydrochloride salt).
Materials:
-
L-Leucine methyl ester hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or a suitable organic solvent
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve L-leucine methyl ester hydrochloride (1.0 equivalent) in a mixture of DCM and water. Cool the solution to 0 °C.
-
Base Addition: Add sodium bicarbonate (2.5 equivalents) to neutralize the hydrochloride salt and create basic conditions for the reaction.
-
Fmoc-Cl Addition: Slowly add a solution of Fmoc-Cl (1.1 equivalents) in DCM to the vigorously stirred biphasic mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor by TLC.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash chromatography as described in Protocol 1.
Characterization and Quality Control
Ensuring the purity and identity of the synthesized this compound is critical for its successful application. Standard analytical techniques should be employed.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of both the Fmoc and the methyl ester groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Strategic Applications in Peptide Synthesis
The primary application of Fmoc-protected amino acids is in solid-phase peptide synthesis (SPPS).[4][9] While Fmoc-Leu-OH is the standard building block for direct coupling to a resin-bound amine, this compound serves more specialized roles.
Solution-Phase Peptide Synthesis
In solution-phase synthesis, particularly for the preparation of peptide fragments that will be subsequently coupled, having a protected C-terminus is essential to prevent unwanted side reactions. This compound can serve as the C-terminal residue in such a fragment.
Mitigation of Diketopiperazine Formation in SPPS
The formation of diketopiperazines is a common side reaction in SPPS, especially during the coupling of the third amino acid.[6] This occurs through the intramolecular cyclization of the N-terminal dipeptide after the removal of the Fmoc group, leading to the cleavage of the dipeptide from the resin. Starting the synthesis with a pre-formed dipeptide, such as Fmoc-Xaa-Leu-OMe, which is then saponified after coupling to the resin, can circumvent this issue.
Caption: A generalized workflow for Fmoc-based SPPS.
Concluding Remarks
This compound is a valuable, albeit less common, derivative of leucine for peptide synthesis. Its utility in specialized applications such as solution-phase fragment synthesis and the mitigation of diketopiperazine formation makes it an important tool in the peptide chemist's arsenal. The reliable synthetic protocols provided in this guide, starting from readily available precursors, should empower researchers to produce high-quality this compound for their specific research needs. As with all chemical syntheses, appropriate safety precautions should be taken, and the identity and purity of the final product should be rigorously confirmed by analytical methods.
References
-
Gauthier, J. Y., et al. (2019). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 24(15), 2785. [Link]
-
ResearchGate. (n.d.). Stereo drawing of Fmoc- homo - β -( S )-leucine methyl ester with numbering of the atoms. Retrieved from [Link]
-
Baishixing. (n.d.). Fmoc-L-Leucine. Retrieved from [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(5), 267-283. [Link]
-
ACS Publications. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Leu-OH; CAS 35661-60-0. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]
- 3. Fmoc-Leu-OH = 97.0 35661-60-0 [sigmaaldrich.com]
- 4. Fmoc-L-Leucine | Peptide Synthesis Amino Acids | Baishixing [aminoacids-en.com]
- 5. scbt.com [scbt.com]
- 6. chempep.com [chempep.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Strategic Implementations of Amino Acid Methyl Esters in Peptide Chemistry
The Mechanistic Imperative for C-Terminal Protection
In the precise discipline of peptide synthesis, the fundamental challenge is orchestrating the formation of a single, targeted amide bond between a specific amine and a particular carboxylic acid. Without selective masking, free zwitterionic amino acids rapidly self-condense, triggering chaotic homopolymerization and the formation of cyclic dipeptides (diketopiperazines)[1].
C-terminal protection via methyl esterification resolves this chemoselectivity issue by converting the reactive carboxylic acid into a stable, non-nucleophilic ester. Crucially, isolating the resulting product as a hydrochloride salt fundamentally dictates the success of subsequent steps. By protonating the alpha-amine, the molecule is locked into a nucleophilically inert state, ensuring it cannot prematurely attack activated acyl donors until precisely neutralized during the coupling phase by a sterically hindered base (e.g., DIPEA)[2]. Furthermore, terminal methyl esters impart substantial hydrophobicity to the growing peptide chain, drastically improving membrane permeability for targeted biological assays and drug development applications[3].
Rational Design of Esterification Methodologies
Historically, methyl esterification was achieved by suspending the amino acid in methanol and bubbling gaseous anhydrous HCl through the mixture at reflux. However, this classical approach suffers from erratic kinetics and often induces hydrolytic or alcoholytic cleavage of sensitive side-chain amide groups (e.g., in Glutamine and Asparagine). Modern synthesis therefore relies on in situ generation of HCl to maintain rigorous, self-validating control over reaction parameters.
Protocol A: Thionyl Chloride-Mediated Esterification (In Situ HCl)
This method exploits the stoichiometric reaction between thionyl chloride (SOCl₂) and methanol to yield anhydrous HCl and dimethyl sulfite.
Causality & Self-Validation: The reaction between SOCl₂ and methanol is violently exothermic. Failing to maintain sub-zero temperatures during addition causes thermal degradation of the amino acid and drives equilibrium-halting side reactions. By strictly controlling the temperature, the protocol limits thermal byproducts, creating a high-fidelity environment.
-
Setup: Equip an inert, dry round-bottom flask with a magnetic stirrer and addition funnel. Add 150 mL of anhydrous methanol and chill the system to -10 °C using an ice-salt bath.
-
Reagent Activation: Slowly add SOCl₂ (0.542 mol) dropwise over 15 minutes, ensuring the internal temperature never exceeds 0 °C[4],[2].
-
Substrate Introduction: Once activation is complete, introduce the unprotected amino acid (0.15 mol) portion-wise to the stirred solution[4].
-
Equilibration: Remove the cooling bath and allow the mixture to warm to ambient room temperature. Stir until Thin Layer Chromatography (TLC) indicates total consumption of the starting material (typically 4–12 hours).
-
Isolation: Concentrate the reaction mixture using rotary evaporation. To prevent diketopiperazine formation (which accelerates at higher temperatures), do not exceed a bath temperature of 35 °C during solvent removal[1],[2].
Protocol B: Trimethylchlorosilane (TMSCl) Esterification
For substrates highly sensitive to strong acidic environments, TMSCl serves as a milder alternative, generating stoichiometric anhydrous HCl alongside volatile methoxytrimethylsilane[5],[2].
Causality & Self-Validation: TMSCl exhibits exceptionally mild reactivity profiles, making it perfectly orthogonal to complex aliphatic, aromatic, and natural amino acids that would otherwise degrade under SOCl₂ conditions[5].
-
Setup: Transfer the amino acid (0.1 mol) into a dry round-bottom flask under a gentle nitrogen stream[2].
-
Reagent Addition: Slowly add freshly distilled TMSCl (0.2 mol) directly to the dry solid while stirring[5].
-
Solvation & Reaction: Introduce 100 mL of anhydrous methanol. The suspension will gradually homogenize as the reaction progresses at room temperature for 12–24 hours[5].
-
Isolation: Concentrate under reduced pressure to isolate the pure amino acid methyl ester hydrochloride. The absence of harsh byproducts typically eliminates the need for further recrystallization[5].
Quantitative Comparison of Synthetic Strategies
To streamline methodological selection, quantitative data and mechanistic profiles of leading esterification routes are summarized below.
Table 1: Analytical Comparison of Esterification Methodologies
| Methodology | Primary Reagents | Reaction Conditions | Typical Yield | Mechanistic Profile & Causality |
| In Situ SOCl₂ | SOCl₂, Methanol | -10 °C to RT | Quantitative | Precise anhydrous HCl generation; rigorous thermal control prevents premature degradation[4]. |
| Silane-Mediated | TMSCl, Methanol | Ambient RT | 90–99% | Exceptional functional group tolerance; optimal for sensitive natural side-chains[5],[2]. |
| Ultrasound-Assisted | SOCl₂, MeOH, Sonication | Ambient (25–45 min) | 94–98% | Cavitation massively enhances mass transfer, reducing 24-hour reactions to minutes,[6]. |
| Classical Gaseous | HCl (g), Methanol | Reflux (2–4 hours) | Variable | Cumbersome gas handling; highly prone to cleaving fragile side-chain amides. |
Workflow Integration in Advanced Peptide Synthesis
In solid-phase peptide synthesis (SPPS), C-terminal methyl esters are pivotal for creating specialized molecular architectures. For example, Fmoc-Cys-OCH₃ can be tethered via its side-chain thiol to a trityl resin (such as 2-ClTrt-Cl). Subsequent chain elongation and cleavage seamlessly yield a fully functional C-terminal methyl ester peptide, which is highly advantageous for evaluating biological mechanisms like protein prenylation[3],[7].
Workflow of C-terminal methyl esterification and subsequent peptide coupling.
Additionally, employing the Cyclic Urethane Technique (CUT) effectively converts C-terminal residues into reactive cyclic moieties on solid supports. Nucleophilic displacement using methanol rapidly generates C-terminal methyl esters, empowering convergent synthesis frameworks for massive macro-peptides.
The Chemoselectivity Challenge: Saponification vs. Orthogonality
While methyl esters provide robust protection during coupling sequences, their ultimate removal introduces significant mechanistic hurdles. Standard removal entails aqueous saponification—subjecting the ester to basic hydrolysis using reagents like LiOH, NaOH, or KOH[8].
The Causality of Epimerization: Under basic conditions, hydroxide acts not only as a nucleophile at the ester carbonyl but also as a base. If the peptide contains base-labile N-terminal protections—specifically the industry-standard Fmoc group—the hydroxide ion rapidly abstracts the acidic fluorenyl proton. This sets off an E1cB elimination cascade, prematurely stripping the Fmoc group and destroying the sequence[9]. Furthermore, strong basic environments actively deprotonate the alpha-carbon of the C-terminal amino acid, leading to rampant epimerization (racemization) and catastrophic loss of stereopurity[9].
Orthogonal Hydrolysis Solutions: Modern protocols mandate chemoselective workarounds. The deployment of Calcium(II) iodide (CaI₂) or Trimethyltin hydroxide (Me₃SnOH) allows for the mild, orthogonal cleavage of methyl esters. CaI₂, serving as a benign protective agent, neutralizes the destructive potential of hydrolysis, liberating the free carboxylate while keeping base-sensitive Fmoc groups perfectly intact[9].
Divergent deprotection pathways showing the need for orthogonal hydrolysis.
Conclusion
Amino acid methyl esters represent a foundational pillar of peptide drug development. By deeply understanding the thermodynamic exotherms of SOCl₂ activations, the protective benefits of hydrochloride salts, and the mechanistic risks of basic saponification, scientists can deploy these esters to synthesize otherwise inaccessible, highly hydrophobic, and conformationally precise peptide therapeutics.
References
1.[5] A Convenient Synthesis of Amino Acid Methyl Esters - PMC. Source: nih.gov. URL: 5 2.[3] Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring - PMC. Source: nih.gov. URL: 3 3.[1] Synthesis of Amino Acid Methyl Ester Hydrochloride. Source: pianetachimica.it. URL: 1 4.[4] DL-Threonine Methyl Ester Hydrochloride Synthesis - Technical Support Center. Source: benchchem.com. URL: 4 5. Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Source: emorychem.science. URL: Link 6. Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts. Source: niscpr.res.in. URL: Link 7.[7] Synthesis of peptides containing C -terminal methyl esters using trityl side-chain anchoring. Source: umn.edu. URL: 7 8.[6] Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts. Source: scispace.com. URL: 6 9.[2] What is the alternate process for preparing ester hydrochloride? Source: researchgate.net. URL: 2 10.[9] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC. Source: nih.gov. URL: 9 11.[8] Scheme 4-4: Saponification reaction performed to convert methyl ester to the acid. Source: researchgate.net. URL: 8
Sources
- 1. pianetachimica.it [pianetachimica.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis and Validation of Fmoc-L-Leu-OMe
Target Audience: Synthetic chemists, peptide engineers, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide.
Strategic Overview & Mechanistic Rationale
In the synthesis of complex peptidomimetics and prodrugs, the preparation of orthogonally protected amino acid building blocks is a foundational workflow. The synthesis of Fmoc-L-Leu-OMe (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine methyl ester) requires a strategic two-step approach designed to maximize yield while rigorously avoiding epimerization (racemization) and oligomerization.
Causality of the Synthetic Sequence:
-
Fmoc Protection via Fmoc-OSu: The N-terminal protection is executed first using Fmoc-OSu rather than Fmoc-Cl. Fmoc-Cl is a highly reactive chloroformate that tends to over-activate the amino acid, forming a mixed anhydride intermediate. This intermediate is prone to nucleophilic attack by unreacted L-Leucine, leading to Fmoc-dipeptide oligomers (e.g., Fmoc-Leu-Leu-OH) . Fmoc-OSu functions as a milder activated ester, completely suppressing this side reaction and ensuring an exceptionally pure intermediate.
-
Acid-Catalyzed Esterification: The Fmoc protecting group is base-labile but exhibits robust stability under strongly acidic environments . Therefore, treating the highly purified Fmoc-L-Leu-OH with Thionyl Chloride (
) in anhydrous Methanol safely yields the methyl ester without risking premature Fmoc cleavage .
Process Workflows
Workflow for the synthesis of Fmoc-L-Leu-OMe from L-Leucine utilizing an Fmoc-OSu protection step.
Mechanistic divergence: Fmoc-OSu ensures clean N-protection, preventing oligomerization.
Materials & Reagents
| Reagent / Material | Role | Equivalents | Specifications / Notes |
| L-Leucine | Starting Material | 1.0 eq | Enantiopure (L-isomer, |
| Fmoc-OSu | N-Protecting Reagent | 1.05 eq | Milder than Fmoc-Cl; prevents dipeptide formation. |
| Sodium Bicarbonate ( | Mild Base | 2.5 eq | Neutralizes liberated N-hydroxysuccinimide (NHS). |
| Acetone / | Co-solvent System | N/A | Ensures solubility of both polar amino acid and non-polar Fmoc-OSu. |
| Methanol (Anhydrous) | Reactant & Solvent | Excess | Must be anhydrous to prevent competitive ester hydrolysis. |
| Thionyl Chloride ( | Acid/Activating Agent | 1.2 - 2.0 eq | Generates anhydrous |
Experimental Protocols & Self-Validating Steps
Step 1: Synthesis of Fmoc-L-Leu-OH (N-alpha Protection)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Leucine (1.0 eq) and
(2.5 eq) in Deionized Water ( of Leucine). Stir until a clear solution is formed. -
Reagent Preparation: In a separate vessel, dissolve Fmoc-OSu (1.05 eq) in Acetone (
). -
Controlled Addition: Cool the aqueous L-Leucine solution to
using an ice bath. Causality: Low temperatures mitigate the premature hydrolysis of Fmoc-OSu into 9-fluorenylmethanol (Fmoc-OH). -
Coupling: Add the Fmoc-OSu/Acetone solution dropwise over 30 minutes. Remove the ice bath and allow the mixture to stir vigorously at Room Temperature (RT) for 12–16 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Alkaline Extraction (Critical Purification): Wash the remaining aqueous phase (pH ~8) with Ethyl Acetate (3 ×
). Causality: At pH 8, the product (Fmoc-Leu-OH) is a water-soluble carboxylate salt. By washing with Ethyl Acetate now, non-polar impurities like unreacted Fmoc-OSu and the Fmoc-OH byproduct partition into the organic layer and are completely discarded. -
Acidification & Precipitation: Cool the aqueous phase to
and slowly acidify to pH 2.0 using cold . The product will precipitate as a white solid. -
Isolation: Extract the acidified aqueous layer with fresh Ethyl Acetate (3 ×
). Combine the organic layers, wash with brine, dry over anhydrous , and concentrate in vacuo to yield Fmoc-L-Leu-OH.
In-Process Quality Control (IPQC):
-
TLC Validation: Spot the product against L-Leucine on a silica plate. Spray with Ninhydrin. L-Leucine stains deep purple, while pure Fmoc-L-Leu-OH will not stain (confirming the primary amine is successfully masked). It will, however, be highly UV-active at
.
Step 2: Synthesis of Fmoc-L-Leu-OMe (Esterification)
Procedure:
-
Preparation: Dissolve the purified Fmoc-L-Leu-OH (1.0 eq) in anhydrous Methanol (
). -
Activation: Purge the flask with Argon/
and cool to in an ice bath. -
Acid Catalysis: Slowly add Thionyl Chloride (
) (1.5 eq) dropwise to the mixture. Note: Chlorotrimethylsilane (TMSCl) can be substituted as a greener, milder source of anhydrous acid. -
Esterification: Allow the reaction to gradually warm to RT and stir for 12 hours. The highly acidic conditions rapidly methylate the carboxylic acid while the Fmoc group remains completely intact .
-
Work-Up: Concentrate the reaction mixture under reduced pressure.
-
Co-evaporation: To aggressively remove residual
and , dissolve the resulting crude oil/solid in fresh Methanol and re-evaporate (Repeat 3 times). -
Final Polish: If required, purify the residue by flash column chromatography (Hexanes:Ethyl Acetate, 7:3) or recrystallization to yield pure Fmoc-L-Leu-OMe as a crystalline white powder.
In-Process Quality Control (IPQC):
-
TLC Validation: Utilize a Bromocresol Green stain. Unreacted Fmoc-L-Leu-OH will stain yellow (due to the free carboxylic acid), while the desired esterified product, Fmoc-L-Leu-OMe, remains inert to the stain but UV-active.
Quantitative Data & Analytical Validation
Robust analytical characterization ensures that the resulting building blocks possess the requisite purity for downstream Solid-Phase Peptide Synthesis (SPPS).
| Compound | Expected Yield | Physical State | ESI-MS ( | |
| Fmoc-L-Leu-OH | 88 - 92% | White Solid | ||
| Fmoc-L-Leu-OMe | 85 - 90% | Crystalline Powder | ||
| Overall Process | 75 - 83% | - | - | - |
(Note: Target exact masses are calculated based on
References
-
Binette, R., Desgagné, M., Theaud, C., & Boudreault, P.-L. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 27(9), 2788. Validated URL:[Link][1]
-
Li, J., & Sha, Y. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. Validated URL:[Link][2]
Sources
Application Notes and Protocols: Selective Hydrolysis of Fmoc-Leu-OMe to Fmoc-Leu-OH
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the precise control over protecting groups is paramount to achieving high-purity target peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern SPPS, valued for its lability under mild basic conditions, which provides an orthogonal protection strategy to acid-labile side-chain protecting groups.[1] While Fmoc-amino acids are the standard building blocks, situations arise where the corresponding methyl ester, such as Fmoc-Leu-OMe, is used or generated. The subsequent conversion of this ester back to the free carboxylic acid (Fmoc-Leu-OH) is a critical step to enable its activation and coupling in the peptide chain elongation process.
However, this hydrolysis presents a significant chemical challenge. Standard saponification conditions, which typically employ strong bases like sodium hydroxide, are often incompatible with the base-labile Fmoc group, leading to its premature removal.[2][3][4] This guide provides a detailed examination of the conditions required for the selective hydrolysis of this compound to Fmoc-Leu-OH, with a focus on preserving the integrity of the crucial Fmoc protecting group. We will delve into the mechanistic rationale for the recommended protocol, provide a step-by-step experimental procedure, and discuss potential side reactions and their mitigation.
The Challenge: Orthogonality in Deprotection
The core of the issue lies in the competing reactions under basic conditions. The desired reaction is the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the methyl ester, leading to saponification. The undesired side reaction is the base-mediated deprotection of the Fmoc group via a β-elimination mechanism.[1][5][6] The acidic proton at the C9 position of the fluorenyl ring is readily abstracted by a base, initiating the elimination cascade that liberates the free amine.[1] Therefore, a successful protocol must kinetically favor ester hydrolysis over Fmoc deprotection.
Recent advancements have led to methodologies that shield the Fmoc group during the hydrolysis process. One of the most effective and environmentally conscious approaches involves the use of calcium(II) salts as protective agents.[2][3][4] The proposed mechanism involves the coordination of the calcium ions, which may temper the basicity of the solution or sterically hinder the attack of the base on the Fmoc group, thus allowing for the selective saponification of the methyl ester.
Mechanistic Pathway of Saponification
The hydrolysis of an ester in the presence of a base, such as sodium hydroxide, is known as saponification. The reaction proceeds through a nucleophilic acyl substitution mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [ouci.dntb.gov.ua]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. genscript.com [genscript.com]
Application Note: Scalable Solution-Phase Peptide Synthesis (SolPPS) Utilizing Fmoc-Leu-OMe
Executive Summary & Strategic Rationale
While Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone for long sequence assembly, Solution-Phase Peptide Synthesis (SolPPS) provides critical advantages for large-scale pharmaceutical manufacturing. SolPPS offers unparalleled scalability, eliminates the dependency on expensive functionalized resins, and drastically improves solvent economy[1].
Within SolPPS, Fmoc-Leu-OMe (N-α-Fmoc-L-leucine methyl ester) operates as a powerful C-terminal building block. By employing a base-labile N-terminal Fmoc group alongside a base-stable C-terminal methyl ester, chemists establish strict orthogonal protection. This guide details an advanced, extraction-only SolPPS workflow utilizing this compound that completely circumvents the bottlenecks of intermediate column chromatography.
Mechanistic Foundations: Causality in Reagent Selection
Orthogonality of the Methyl Ester (OMe) Group
The strategic selection of the OMe group rather than tert-butyl (OtBu) or benzyl (OBzl) is rooted in its absolute chemical stability under repeated Fmoc-deprotection cycles. The Fmoc group requires mildly basic conditions for removal, which leaves the C-terminal ester completely intact[2]. Furthermore, unlike OtBu esters that require strong acids (e.g., TFA) for final cleavage, OMe is removed via mild alkaline saponification, preserving delicate acid-labile side-chain modifications during sequence elongation[3].
Overcoming the SolPPS Dibenzofulvene Challenge
In conventional SPPS, the dibenzofulvene (DBF) byproduct generated during Fmoc cleavage is easily washed from the insoluble resin support[4]. In solution, DBF remains in the organic phase and can undergo deleterious polymerization. To solve this, our protocol replaces standard piperidine with Tris(2-aminoethyl)amine (TAEA) .
Mechanistic Causality: TAEA acts as both the deprotecting base and a chemical scavenger. Its primary amines rapidly attack the DBF intermediate via a Michael addition, yielding a highly polar amine adduct. This adduct partitions exclusively into the aqueous layer during mildly acidic washes, achieving chromatography-free purification.
Biomimetic Activation with T3P
For the elongation phase, cyclic propylphosphonic anhydride (T3P) is vastly superior to traditional carbodiimides (like DCC or EDC) in solution[5]. T3P activates the incoming Fmoc-amino acid with near-zero risk of epimerization. Crucially for SolPPS workflows, both unreacted T3P and its phosphate byproducts are completely water-soluble, allowing purely phase-separation-based purification[5].
Workflow & Logical Relationships
Solution-phase elongation cycle starting from this compound via T3P coupling.
Quantitative Performance Analysis
Selecting the ideal coupling system controls both reaction kinetics and the feasibility of liquid-liquid extraction.
Table 1: Performance Matrix of Coupling Reagents in SolPPS of Fmoc-AA-Leu-OMe
| Coupling Reagent | Reaction Time | Byproduct Phase Partition | Epimerization Risk | Typical Isolated Yield (%) |
| DCC / HOBt | 3 - 5 h | Insoluble Urea (Filter) | Moderate | 75 - 82% |
| EDC / Oxyma | 2 - 4 h | Aqueous | Low | 85 - 89% |
| HATU / DIPEA | 0.5 h | Organic & Aqueous | Moderate | 90 - 94% |
| T3P / DIPEA | 10 - 15 min | Exclusively Aqueous | Very Low | > 95% |
(Note: T3P demonstrates the highest yield and fastest kinetics for liquid-phase methodologies generating purely water-soluble by-products[5])
Experimental Protocols
Protocol A: Fmoc Deprotection & DBF Scavenging
Objective: Remove the Fmoc group from this compound and sequester the DBF byproduct without using column chromatography.
-
Dissolution: In a flame-dried round-bottom flask under inert N₂ atmosphere, dissolve 10.0 mmol of this compound in 50 mL of anhydrous Dichloromethane (DCM).
-
Deprotection & Scavenging: Add 50.0 mmol (5.0 equiv.) of Tris(2-aminoethyl)amine (TAEA) dropwise. Stir vigorously at 25 °C for 30 minutes. Scientific Logic: Using a 5x excess of TAEA drives the Fmoc cleavage to completion rapidly while ensuring all liberated DBF is trapped as a polar adduct.
-
Aqueous Workup: Transfer to a separatory funnel. Wash the DCM layer sequentially with:
-
3 × 50 mL of mildly acidic brine (pH ~5.5, adjusted with dilute KHSO₄).
-
1 × 50 mL of neutral brine. Self-Validating Step: The aqueous phase removes the DBF-TAEA adduct entirely. Perform TLC on the organic layer (Hexanes/EtOAc 1:1). The absence of a high-Rf, UV-active spot confirms full DBF clearance.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield H-Leu-OMe (free amine).
Protocol B: Chain Elongation (T3P Coupling)
Objective: Form the dipeptide Fmoc-AA-Leu-OMe rapidly with minimal epimerization.
-
Activation: Dissolve 10.5 mmol (1.05 equiv.) of the incoming protected amino acid (e.g., Fmoc-Ala-OH) in 40 mL of anhydrous Ethyl Acetate (EtOAc)[5]. Add 30.0 mmol (3.0 equiv.) of N,N-Diisopropylethylamine (DIPEA).
-
Amine Introduction: Dissolve the H-Leu-OMe generated in Protocol A in 10 mL of EtOAc and add to the flask. Cool the mixture to 0 °C.
-
Biomimetic Coupling: Slowly add 12.0 mmol (1.2 equiv.) of T3P (50% w/w solution in EtOAc) dropwise[5]. Remove the ice bath and let the reaction stir at room temperature for 15 minutes. Scientific Logic: T3P initiates rapid peptide bond formation. Maintaining initial low temperatures mitigates any exothermic risk that could induce racemization at the activated α-carbon.
-
Phase-Separation Workup:
-
Quench by adding 20 mL of saturated NaHCO₃.
-
Wash the organic phase with 2 × 40 mL sat. NaHCO₃ (Removes unreacted Fmoc-Ala-OH and T3P byproducts).
-
Wash with 2 × 40 mL 5% KHSO₄ (Removes residual DIPEA).
-
Wash with 1 × 40 mL brine.
-
-
Yield: Dry over Na₂SO₄ and concentrate to yield Fmoc-Ala-Leu-OMe as a white foam, which is fully ready for the next deprotection cycle.
Protocol C: C-Terminal Saponification (Post-Assembly)
Objective: Hydrolyze the stable methyl ester to release the free C-terminal carboxylic acid prior to global deprotection.
-
Solubilization: Dissolve the assembled Fmoc-Peptide-OMe in a 3:1 mixture of THF and Methanol to a 0.1 M concentration. Cool strictly to 0 °C.
-
Hydrolysis: Add 1.2 equivalents of aqueous LiOH (1.0 M solution) dropwise. Stir at 0 °C for 2 hours. Scientific Logic: Saponification is tightly controlled at 0 °C to prevent premature base-catalyzed Fmoc loss at the N-terminus and to avert base-catalyzed epimerization at the Leucine chiral center.
-
Neutralization & Extraction: Adjust the solution carefully to pH 4-5 using 1.0 M HCl. Extract the aqueous mixture with EtOAc (3×). Combine the organic layers, dry, and concentrate.
References
- Source: nih.
- Title: Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P)
- Source: researchgate.
- Source: acs.
- Source: uci.
Sources
Application Note: Advanced Fmoc Deprotection Strategies for Fmoc-Leu-OMe
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Solution-Phase Cleavage, Mechanistic Causality, and Green Chemistry Alternatives
Executive Summary & Strategic Context
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern N-terminal amino acid protection. While typically associated with Solid-Phase Peptide Synthesis (SPPS), the compound Fmoc-Leu-OMe (Fmoc-protected L-leucine methyl ester) features a C-terminal methyl ester, explicitly designating it as a building block for solution-phase synthesis or enzymatic peptide coupling.
In solution-phase chemistry, removing the Fmoc group presents a unique challenge: unlike SPPS, where byproducts are simply washed away from a resin, solution-phase deprotection requires strategic reagent selection to allow for the efficient physical separation of the free amine (H-Leu-OMe) from cleavage byproducts. This guide delineates the mechanistic principles, comparative reagent strategies, and validated protocols for removing the Fmoc group from this compound.
Mechanistic Causality: The E1cB Elimination Pathway
To master Fmoc deprotection, one must understand the thermodynamic drivers of the reaction. Fmoc cleavage does not proceed via simple hydrolysis; it is driven by a base-catalyzed Elimination unimolecular conjugate base (E1cB) mechanism [[1]]([Link]) .
-
Proton Abstraction: A base abstracts the unusually acidic
-proton at the C9 position of the fluorenyl ring. This proton is labile because the resulting fluorenyl carbanion is highly stabilized by resonance. Specifically, the deprotonated system possesses 14 electrons, fulfilling Hückel's rule ( ) and achieving aromaticity . - -Elimination: The aromatic carbanion collapses, cleaving the carbamate bond.
-
Byproduct Release: This collapse liberates carbon dioxide (CO
), the free amine (H-Leu-OMe), and the highly reactive electrophile dibenzofulvene (DBF) . -
Scavenging: If left unchecked, DBF will irreversibly alkylate the newly freed H-Leu-OMe. Therefore, the selected base must also act as a nucleophilic scavenger to form a stable, inert adduct.
E1cB mechanism of Fmoc deprotection and dibenzofulvene (DBF) scavenging.
Reagent Selection and Quantitative Comparison
The industry standard for Fmoc deprotection is 20% Piperidine in Dimethylformamide (DMF). Piperidine is exceptionally efficient because it fulfills the dual role of a strong base (
When deprotecting this compound in solution, volatile or easily sequestered bases are highly advantageous to simplify the final purification of the ester.
Quantitative Data on Fmoc Deprotection Conditions
| Reagent System | Solvent System | Typical Conc. | Time to Cleavage (RT) | DBF Scavenging Mechanism | EHS / Operational Profile |
| Piperidine | DMF or CH | 20% (v/v) | 10–20 min | Instantaneous Adduct Formation | DEA-Regulated, toxic. Benchmark efficiency. |
| Piperazine + DBU | NMP or 2-MeTHF | 5% + 2% | 5–10 min | Piperazine acts as primary scavenger | Safer alternative. Suppresses Diketopiperazine (DKP) in sequential steps . |
| DBN | Anisole/NOP | 2% (v/v) | < 5 min | Requires separate scavenger if used alone | High greenness score. Rapid kinetics . |
| Sodium Azide (NaN | DMF / H | 5.0 equiv | 24 hours | Non-basic; leaves azide free for reaction | Orthogonal, mild cleavage. Ideal for highly base-sensitive side groups . |
Validated Solution-Phase Protocols
Protocol A: Standard Piperidine Deprotection with Orthogonal Isolation
Because H-Leu-OMe and the DBF-piperidine adduct remain in solution, standard liquid-liquid extraction is insufficient for purification. This protocol leverages the differential solubility of their hydrochloride salts to create a self-validating isolation system .
Materials:
-
This compound (
) -
20% Piperidine in anhydrous DMF (
) -
2.0 M HCl in Diethyl Ether
-
Cold anhydrous Diethyl Ether
Step-by-Step Methodology:
-
Reaction Setup: Dissolve
of this compound in of the 20% Piperidine/DMF solution. Agitate continuously at room temperature. -
Self-Validating QC (UV-Vis Tracking): Take a
aliquot, dilute in DMF, and measure absorbance at 301 nm . The reaction is complete (typically 15 minutes) when the absorption of the DBF-piperidine adduct ( ) reaches a stable plateau. -
Solvent Evaporation: Remove DMF and excess piperidine in vacuo (rotary evaporation at
utilizing a high-vacuum pump). -
Orthogonal Precipitation: Dissolve the resulting oily residue in
of cold anhydrous diethyl ether. Slowly drop in 2.0 M HCl in ether. The product, H-Leu-OMe·HCl , will instantaneously precipitate as a pristine white solid, while the highly lipophilic DBF-piperidine byproduct remains soluble in the ethereal supernatant. -
Filtration & Washing: Filter the precipitate through a sintered glass funnel, washing three times with cold ether. Dry under high vacuum.
Workflow for Fmoc deprotection with integrated UV-Vis self-validation.
Protocol B: Green Chemistry Approach (DBN / Anisole)
For laboratories operating under strict green chemistry directives, piperidine and DMF can be entirely substituted. 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) provides vastly accelerated kinetics, while Anisole/N-octyl pyrrolidone (NOP) replaces reprotoxic DMF .
Methodology modifications:
-
Utilize 2% DBN in Anisole/NOP (75:25).
-
Mechanistic constraint: DBN is a strong base but a poor nucleophile. To prevent DBF alkylation of H-Leu-OMe, an exogenous thiol scavenger (e.g., 5% 1-dodecanethiol) must be included in the cocktail to trap the DBF species. Reaction time is reduced to < 5 minutes.
References
-
"Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives." Peptide Chemistry. Available at: [Link]
-
"Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link]
-
"Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega (2022). Available at:[Link]
-
"New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine." Phosphorus, Sulfur, and Silicon and the Related Elements (2023). Available at:[Link]
-
"A mild removal of Fmoc group using sodium azide." Amino Acids (2014). Available at:[Link]
Sources
Application Note: Fmoc-Leu-OMe in Enzyme Inhibition Studies—From Direct Modulators to Peptidomimetic Scaffolds
Executive Summary
Fmoc-Leu-OMe (N-(9-Fluorenylmethoxycarbonyl)-L-leucine methyl ester) is a highly versatile biochemical tool extensively used in modern enzymology. While standard Fmoc-amino acids are widely known as synthetic intermediates, the specific methylation of the C-terminal carboxylate grants this compound unique pharmacological properties. This guide explores its dual application: (1) as a direct, charge-neutralized inhibitor of butyrylcholinesterase (BuChE) in neurodegenerative research, and (2) as a highly stable, hydrophobic building block for synthesizing pseudodipeptide 20S proteasome inhibitors.
Structural Causality: Why the Methyl Ester Matters
To leverage this compound effectively, researchers must understand the causality behind its structural design. The molecule features three critical domains:
-
The Fmoc Group: Provides a bulky, lipophilic anchor that drives hydrophobic interactions within enzyme binding pockets[1].
-
The Leucine Side Chain: An aliphatic isobutyl group that selectively fits into specific substrate pockets, such as the S1 specificity pocket of the proteasome’s chymotrypsin-like active site[2].
-
The Methyl Ester (OMe): This is the critical differentiator. Native substrates like acetylcholine feature cationic centers. When using standard Fmoc-Leu-OH, the free anionic carboxylate at physiological pH creates an electrostatic penalty, repelling the molecule from cationic/hydrophobic binding gorges[1]. Masking this charge via methylation (this compound) or amidation significantly enhances competitive binding[3]. Furthermore, the ester protects the C-terminus from premature degradation by non-specific exopeptidases during cell-based assays[4].
Table 1: Comparative Enzyme Inhibition Data
| Inhibitor Derivative | Target Enzyme | Functional C-Terminus | Interaction Mechanism | Reported Action / |
| Fmoc-Leu-OH | BuChE | Carboxylate (Anionic) | Reversible Competitive | Baseline Inhibition ( |
| Fmoc-Leu-NH2 | BuChE | Amide (Neutral) | Reversible Competitive | Enhanced Inhibition[3] |
| This compound | BuChE | Ester (Neutral) | Reversible Competitive | Enhanced Affinity[3] |
| This compound | 20S Proteasome | Ester (Protected) | C-Terminal Scaffold | Directs to ChT-L Site (β5)[2] |
Application I: Direct Inhibition of Butyrylcholinesterase (BuChE)
BuChE is a significant therapeutic target for Alzheimer's disease[1]. This compound acts directly as a specific, reversible inhibitor of BuChE.
Figure 1: Structure-activity relationship of Fmoc-Leucine derivatives in BuChE binding.
Protocol: Self-Validating Microplate Ellman’s Assay
This protocol quantifies the inhibitory efficacy of this compound against BuChE. It employs a continuous colorimetric setup that self-validates to prevent false positives from background hydrolysis or vehicle interference.
Reagents Required:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
DTNB (Ellman’s Reagent, 0.01 M in buffer)
-
Equine or Human Serum BuChE (0.1 U/mL)
-
Butyrylthiocholine iodide (BTC, 0.05 M in water)
-
This compound (Test inhibitor, dissolved in MeOH or DMSO)[4]
-
Tacrine (Positive control inhibitor)
Step-by-Step Methodology:
-
Plate Layout Preparation: In a clear 96-well microplate, establish four distinct zones:
-
Blank: Buffer + DTNB + BTC (Measures non-enzymatic BTC hydrolysis).
-
Negative (Vehicle) Control: Buffer + Enzyme + DTNB + BTC + 2% Solvent (Validates the solvent does not inhibit the enzyme)[1].
-
Positive Control: Buffer + Enzyme + DTNB + BTC + Tacrine (Validates enzyme vitality).
-
Test Wells: Buffer + Enzyme + DTNB + this compound (Serial dilutions from 10 µM to 500 µM).
-
-
Pre-Incubation: Add 140 µL buffer, 20 µL enzyme, 10 µL DTNB, and 10 µL of the inhibitor/vehicle to the respective wells. Incubate at 25°C for 15 minutes. Causality Note: Pre-incubation allows the hydrophobic this compound to equilibrate within the enzyme's binding pocket before the substrate competes for it.
-
Reaction Initiation: Rapidly dispense 20 µL of BTC into all wells to start the reaction.
-
Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Validation & Logic:
-
The assay is considered valid only if the Blank well shows
and the Negative Control yields a robust linear slope. -
Calculate percentage inhibition relative to the Negative Control to determine the
.
-
Application II: Synthesizing 20S Proteasome Inhibitors
Beyond direct modulation, this compound is the premier starting scaffold for synthesizing peptidomimetic inhibitors targeting the chymotrypsin-like (ChT-L) active site of the 20S proteasome—a major target in oncology[5].
Figure 2: Stepwise synthetic workflow for 20S proteasome inhibitors via this compound.
Protocol: Solution-Phase Synthesis of ChT-L Active Site Inhibitors
This method describes the generation of C-terminal naphthoquinone pseudodipeptides, an established class of reversible proteasome inhibitors[2].
Step-by-Step Methodology:
-
Fmoc Deprotection: Dissolve 1 mmol of this compound in 20% piperidine in Dimethylformamide (DMF)[6]. Stir for 1 hour at room temperature. Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the starting material validates complete removal of the Fmoc protecting group.
-
Solvent Evaporation: Evaporate the DMF under reduced pressure. Precipitate the resulting H-Leu-OMe utilizing cold ethyl ether, then isolate the free amine via centrifugation.
-
N-Terminal Pharmacophore Coupling: In a fresh reaction flask, dissolve 1 mmol of the desired naphthoquinone carboxylic acid derivative in 10 mL DMF. Add 1.1 mmol of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (WSC/EDC) and 1.1 mmol of N-hydroxybenzotriazole (HOBt)[6].
-
Causality Note: WSC activates the carboxyl group for coupling, while HOBt is strictly required to suppress the racemization of the sensitive chiral centers during acylation, ensuring enantiomeric purity of the final inhibitor.
-
-
Acylation Reaction: Introduce the H-Leu-OMe prepared in Step 2 into the mixture. Stir at 0°C for 1 hour, followed by continuous stirring overnight at room temperature[6].
-
Purification and Wash: Evaporate the DMF. Re-suspend the residue in ethyl acetate (AcOEt) and perform sequential washes with 10% citric acid (removes unreacted amines), 5% NaHCO₃ (removes unreacted acids), and brine[6]. Dry the organic phase over Na₂SO₄, filter, and evaporate to yield the crude inhibitor.
Conclusion
This compound bridges the gap between synthetic peptide chemistry and functional enzymology. Whether researchers utilize it as a charge-neutral structural probe to deduce the topography of the butyrylcholinesterase binding gorge, or as an indispensable synthon for advanced anti-cancer proteasome inhibitors, mastering its chemical behavior is pivotal for robust drug discovery pipelines.
References
-
[4] Benchchem. Methyl L-leucinate (CAS 2666-93-5) Properties and Protocols. URL:
-
[6] Scotti, A., et al. (2015). Studies of C-terminal naphthoquinone dipeptides as 20S proteasome inhibitors. Taylor & Francis (Tandfonline). URL:
-
[3] Gonzalez, J., et al. (2016). Investigating Fmoc-Amino Amides as Potential Butyrylcholinesterase Inhibitors. ScholarWorks. URL:
-
[1] Gonzalez, J., Ramirez, J., & Schwans, J. P. (2016). Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase. PubMed - NIH. URL:
-
[5] Scotti, A., Trapella, C., Ferretti, V., et al. (2016). Studies of C-terminal naphthoquinone dipeptides as 20S proteasome inhibitors. J Enzyme Inhib Med Chem. PubMed - NIH. URL:
-
[2] Scotti, A., et al. (2016). Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. PMC - NIH. URL:
Sources
- 1. Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. Methyl L-leucinate|CAS 2666-93-5|Research Use [benchchem.com]
- 5. Studies of C-terminal naphthoquinone dipeptides as 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Leu-OMe Synthesis & Yield Optimization
Welcome to the Technical Support Center for peptide synthesis intermediates. Synthesizing Fmoc-protected Leucine methyl ester (Fmoc-Leu-OMe) is a foundational workflow in solid-phase peptide synthesis (SPPS) and drug development. While structurally straightforward, poor reagent selection often leads to incomplete reactions, premature Fmoc cleavage, or fatal losses in stereochemical integrity (epimerization).
This guide provides field-proven troubleshooting diagnostics, mechanistic explanations, and self-validating protocols to ensure >95% yields with maintained optical purity.
Part 1: Diagnostic Decision Tree
Begin your troubleshooting by mapping your synthesis route against common failure points.
Diagnostic workflow for identifying and resolving this compound synthesis yield bottlenecks.
Part 2: Core Troubleshooting FAQs (Mechanistic Insights)
Q1: Why am I seeing incomplete esterification and low yields when reacting Fmoc-Leu-OH with SOCl₂/MeOH? A: Thionyl chloride (SOCl₂) is a classical esterification reagent, but its reaction with methanol is highly exothermic and can generate aggressive degradation byproducts if the temperature is not strictly controlled[1]. Furthermore, the bulky isobutyl side chain of Leucine creates steric hindrance that slows the esterification rate at the C-terminus[2]. The Mechanistic Fix: Transition to the Trimethylchlorosilane (TMSCl) / Methanol system. TMSCl reacts with MeOH to generate anhydrous HCl in situ in a highly controlled, non-violent manner[3]. Because the Fmoc group is highly stable to acidic conditions, this method pushes the esterification to completion (>95% yield) at room temperature without risk to the protecting group[4].
Q2: During the workup of my esterification reaction, I lose a significant percentage of my Fmoc-protected product. What is causing this? A: The fluorenylmethoxycarbonyl (Fmoc) group is exceptionally stable to acids but highly sensitive to bases. Cleavage occurs via an E1cb mechanism triggered by the abstraction of the highly acidic proton at the 9-position of the fluorene ring[5]. If your workup utilizes extended basic washes (e.g., concentrated Na₂CO₃) to neutralize residual acid, prolonged exposure will induce premature deprotection[6]. The Mechanistic Fix: Use mild, rapid neutralization. Wash with cold, dilute NaHCO₃ instead of strong carbonate bases, and ensure immediate phase separation.
Q3: My overall yield is high, but the downstream peptide synthesized using my this compound shows diastereomeric impurities. Why did epimerization occur? A: Loss of stereochemical integrity (epimerization) usually occurs via oxazolone formation when the C-terminal carboxylic acid is over-activated during esterification. While the Fmoc urethane linkage provides significant protection against this compared to older standard amide groups, highly reactive condensing agents (like unsupported EDC/DMAP) can still induce racemization at the alpha-carbon[2]. The Mechanistic Fix: Stick strictly to acid-catalyzed esterification (like the TMSCl method), which circumvents C-terminal activating agents entirely, thereby nullifying the risk of oxazolone-induced racemization[4].
Q4: For maximizing yield, is it better to esterify Fmoc-Leu-OH, or to apply Fmoc protection directly to H-Leu-OMe·HCl? A: Both routes are synthetically viable. However, bottom-up Fmoc protection of commercially available H-Leu-OMe·HCl is often superior for circumventing esterification bottlenecks. By using Fmoc-OSu (N-hydroxysuccinimide ester) under mildly basic biphasic conditions (pH 8-9), the free amine is smoothly protected without risking hydrolysis of the pre-formed methyl ester[6].
Part 3: Quantitative Data & Method Comparison
The following table summarizes the quantitative efficiency of various synthetic pathways for producing this compound, allowing for rapid experimental selection.
| Synthesis Route / Reagents | Average Yield | Reaction Time | Epimerization Risk | Primary Limitation |
| TMSCl / MeOH (Acid Catalysis) | 95 - 98% | 12 - 24 h | Very Low | Requires completely anhydrous conditions initially[4]. |
| SOCl₂ / MeOH (Acid Catalysis) | 75 - 85% | 4 - 12 h | Low | Highly exothermic; can cause localized side reactions[3]. |
| EDC / DMAP (Coupling) | 60 - 75% | 12 - 16 h | High | Significant risk of oxazolone formation and racemization. |
| Fmoc-OSu + Leu-OMe (Protection) | 88 - 90% | 2 - 4 h | Very Low | Requires pH monitoring to prevent Fmoc-OSu hydrolysis[6]. |
Part 4: Self-Validating Experimental Protocols
Every protocol must act as a self-validating system. The end-points described below ensure that stereochemical integrity and Fmoc-retention are confirmed inherently during the workflow.
Protocol A: Mild Esterification of Fmoc-Leu-OH via TMSCl
Causality: Controlled generation of HCl prevents thermal degradation while driving the equilibrium of the Fischer esterification.
-
Reaction Setup: Suspend Fmoc-Leu-OH (10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and an inert argon atmosphere.
-
Reagent Addition: Cool the flask to 0 °C. Slowly add freshly distilled trimethylchlorosilane (TMSCl) (20 mmol, 2.0 eq.) dropwise over 10 minutes.
-
Equilibration: Remove the ice bath. Stir the resulting solution at room temperature for 12–24 hours.
-
Validation Check (TLC): Monitor via TLC (Hexane:EtOAc, 7:3). Crucial Validation: Look for the complete disappearance of the starting material and explicitly check for the absence of dibenzofulvene (DBF) running near the solvent front, verifying the Fmoc group survived[4].
-
Workup: Concentrate the mixture on a rotary evaporator under reduced pressure (water bath <35 °C). Re-dissolve in EtOAc and wash once with cold 5% NaHCO₃ to neutralize trace HCl. Dry over anhydrous Na₂SO₄ and evaporate to yield analytically pure this compound.
Protocol B: N-Fmoc Protection of H-Leu-OMe·HCl
Causality: Operating in a biphasic system ensures the liberated succinimide leaves the organic phase, driving the protection forward without subjecting the ester to harsh base hydrolysis.
-
Reaction Setup: Dissolve H-Leu-OMe·HCl (10 mmol) in 10% aqueous Na₂CO₃ (30 mL) and cool to 0 °C in an ice bath. Note: Ensure the pH is maintained between 8.5–9.0.
-
Activation: Dissolve Fmoc-OSu (10.5 mmol, 1.05 eq.) in 30 mL of 1,4-dioxane[6].
-
Coupling: Add the Fmoc-OSu solution dropwise to the rapidly stirring aqueous amine solution over 30 minutes.
-
Maturation: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Acidify the solution to pH 3 using 1M HCl (to neutralize base and stop Fmoc cleavage). Extract the aqueous layer 3 times with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield this compound.
Part 5: References
-
[2] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Center for Biotechnology Information (PMC). URL:[Link]
-
[5] A mild removal of Fmoc group using sodium azide. ResearchGate. URL:[Link]
-
[4] A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information (PMC). URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-OSu | 82911-69-1 | Benchchem [benchchem.com]
Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with Fmoc-Leu-OMe
Welcome to the Advanced Applications Support Hub. This guide is specifically designed for peptide chemists, researchers, and drug development professionals struggling with sequence-truncation and yield loss during solution-phase or modified solid-phase synthesis involving Fmoc-Leu-OMe .
When utilizing amino acid methyl esters, you introduce a highly reactive leaving group (-OMe). At the dipeptide stage, the structural dynamics of your peptide act as a loaded spring for a notorious deletion side-reaction: Diketopiperazine (DKP) formation. This guide breaks down the causality, presents optimized troubleshooting workflows, and provides self-validating bench protocols to safeguard your peptide elongation.
The Diagnostic Hub: Mechanistic Causality
Before troubleshooting, you must understand the thermodynamics and kinetics of your failure point. DKP formation is an intramolecular aminolysis reaction. When the Fmoc group is removed from the second amino acid (e.g., Fmoc-Xaa-Leu-OMe), the newly liberated nucleophilic primary (or secondary) amine attacks the C-terminal methyl ester of the Leucine residue. This reaction cleaves the ester bond, releases methanol, and forms a thermodynamically stable six-membered piperazinedione ring[1].
Because DKP formation follows pseudo-first-order kinetics (intramolecular), it is extremely rapid. In contrast, standard peptide coupling is a second-order intermolecular reaction. If the dipeptide amine sits in basic conditions for even a few minutes without a hyper-concentrated activated amino acid to react with, DKP cyclization will rapidly outcompete your desired chain elongation[2].
Fig 1: Base-catalyzed DKP cyclization mechanism competing with targeted tripeptide elongation.
Troubleshooting FAQs & Strategic Adjustments
Q: Why am I losing nearly my entire yield precisely at the tripeptide coupling step? A: You are trapped at the dipeptide intermediate stage. Methyl esters (-OMe) are far less sterically hindered and better leaving groups than tert-butyl (-OtBu) esters. Once you deprotect Fmoc-Xaa-Leu-OMe, the free N-terminal amine undergoes rapid intramolecular cyclization to form a stable six-membered ring, truncating the sequence and terminating chain elongation[2].
Q: Can I still use standard 20% piperidine for Fmoc deprotection? A: It is highly discouraged for this specific intermediate. Piperidine is a strong, highly nucleophilic secondary amine base. It fully deprotonates the peptide's N-terminus, keeping it in an aggressively nucleophilic state that catalyzes DKP formation.3[3].
Q: Does my specific amino acid sequence matter, or is this universal? A: Sequence identity at the penultimate position (the "Xaa" in Xaa-Leu-OMe) is the primary structural catalyst. Sequences containing Proline, Glycine, or N-methylated amino acids are exceptionally vulnerable[4]. The unique cyclic constraints of Proline, or the lack of steric bulk in Glycine, heavily favor the cis-amide bond conformation required to loop the amine back around to the ester carbon[4].
Q: I must use this compound. How can I chemically bypass the free-amine intermediate?
A: Change your synthetic disconnections. Instead of utilizing a stepwise coupling strategy (Amino Acid 1
Quantitative Evaluation of Optimization Strategies
To make informed protocol decisions, refer to the data summary below comparing different intervention strategies against DKP formation rates.
| Intervention Strategy | Modulated Variable | Relative DKP Formation | Desired Tripeptide Yield | Mechanistic Rationale |
| Standard Stepwise | 20% Piperidine/DMF (RT) | Very High (>80%) | <20% | Extended exposure to strong base fully deprotonates the amine, maximizing nucleophilic attack on the unhindered methyl ester. |
| Modified Base Cocktail | 2% DBU / 5% Piperazine | Low (<5%) | >80% | Adjusts the reaction environment's pKa. Rapid Fmoc cleavage without heavily catalyzing the cyclization mechanism[3]. |
| Kinetic Flooding (In Situ) | 5x Excess Pre-Activated AA3 | Moderate (~15%) | >75% | Massively increases the concentration of activated species, artificially accelerating second-order intermolecular coupling[2]. |
| Thermal Suppression | Coupling at 0 °C | Moderate (~25%) | ~65% | Lower thermodynamic energy reduces the conformational flexing necessary for intramolecular ring closure[2]. |
| Block Coupling | Fmoc-Yaa-Xaa-OH + H-Leu-OMe | None (0%) | >95% | Eliminates the vulnerable intermediate entirely. The free amine at the dipeptide stage is never formed[4]. |
Validated Bench Protocol: In Situ Capture Workflow
If block coupling is unavailable and stepwise elongation is mandatory, you must use the In Situ Capture Workflow . This system is self-validating; by employing kinetic traps and integrated LC-MS checkpoints, you ensure the reaction proceeds before DKP formation can initiate.
Core Reagents:
-
Deprotection Cocktail: 2% DBU and 5% Piperazine in N-Methyl-2-pyrrolidone (NMP).
-
Coupling Reagents: HATU / DIEA (Pre-activated for exactly 2 minutes prior to use).
-
Solvent: Anhydrous NMP (Superior solvation and kinetic rates compared to DMF).
Step-by-Step Methodology:
Step 1: System Pre-Activation (The Kinetic Trap) Do not deprotect your dipeptide until your next amino acid is ready to fire. In a separate vial, dissolve 4.0 equivalents of Fmoc-Yaa-OH and 3.9 equivalents of HATU in NMP. Add 8.0 equivalents of DIEA. Stir for exactly 2 minutes at room temperature. Causality: Creating the highly reactive OAt ester before deprotection ensures that the moment the free amine is generated, it is instantly quenched via intermolecular acylation rather than given time to undergo intramolecular cyclization[2].
Step 2: Thermal Equilibration Cool the vessel containing Fmoc-Xaa-Leu-OMe to 0 °C in an ice bath. Causality: Retarding the system thermodynamically limits the conformational transitions required for the dipeptide to adopt the cis-geometry necessary for DKP ring closure[2].
Step 3: Fast Deprotection & Immediate Quench Add the chilled Deprotection Cocktail (2% DBU / 5% Piperazine) to the dipeptide. Stir for exactly 3 minutes. Immediately inject the pre-activated Fmoc-Yaa-OAt mixture from Step 1 directly into the vessel.
Step 4: Self-Validating System Check Checkpoint: At precisely 5 minutes post-injection, extract a 5 µL aliquot and dilute immediately into 100 µL of strongly acidified Acetonitrile (0.1% TFA). Validation logic: The acid instantly protonates any remaining free amine, halting both DKP formation and peptide coupling. Run a 3-minute rapid LC-MS. A self-validated success state will show an intact [M+H] peak for the desired Tripeptide, and a complete absence of the [-32 Da] mass shift indicating methanol loss and cyclic DKP formation.
Fig 2: Optimized rapid in situ coupling workflow to kinetically bypass DKP side reactions.
References
1.[5] Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. 5 2.[1] Fmoc Solid Phase Peptide Synthesis - ChemPep. 1 3.[4] Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis - Benchchem. 4 4.[3] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - ACS Omega. 3 5.[2] Technical Support Center: H-Ala-OEt.HCl in Peptide Synthesis - Benchchem. 2
Sources
Validation & Comparative
Analytical Guide: Comparing the Reactivity and Orthogonality of Fmoc-Leu-OMe vs. Boc-Leu-OMe
As a Senior Application Scientist in peptide chemistry, navigating the molecular architecture of amino acid building blocks requires a strict understanding of protecting group reactivity. While both Fmoc-Leu-OMe (9-fluorenylmethyloxycarbonyl-L-leucine methyl ester) and Boc-Leu-OMe (tert-butoxycarbonyl-L-leucine methyl ester) serve as crucial intermediates in solution-phase peptide synthesis and fragment condensation[1], they dictate entirely different synthetic strategies.
Because the C-terminal carboxylate is capped as a methyl ester (OMe), neither of these molecules can be directly activated for traditional iterative Solid-Phase Peptide Synthesis (SPPS) without prior ester hydrolysis[1]. Consequently, the choice between the Fmoc and Boc derivative hinges on a concept central to complex synthesis: orthogonality .
Mechanistic Divergence in N-Terminal Deprotection
The fundamental distinction between these two derivatives lies in the electronic properties of their N-alpha protecting groups, which mandate mutually exclusive cleavage mechanisms.
The Fmoc β-Elimination Pathway
The Fmoc group acts as a urethane-based protecting group that is exceptionally stable to acidic conditions but highly labile to secondary amines[2]. Deprotection proceeds via a base-catalyzed β-elimination mechanism. The electron-withdrawing nature of the fluorene ring system renders the proton at the 9-position highly acidic[3]. A mild base, typically piperidine, abstracts this proton, triggering the collapse of the intermediate into carbamic acid and liberating a highly reactive dibenzofulvene (DBF) intermediate[4].
To prevent this electrophilic DBF from alkylating the newly freed leucine amine, excess piperidine is required to act as a nucleophilic scavenger, trapping DBF to form a stable adduct[5].
The Boc Acid-Catalyzed Fragmentation
In stark contrast, the Boc group is fundamentally resistant to basic hydrolysis and nucleophiles but is cleanly cleaved by strong acids like trifluoroacetic acid (TFA)[6]. The mechanism relies on the protonation of the carbamate oxygen, which destabilizes the structure and induces fragmentation. This yields a stabilized tert-butyl cation and carbamic acid[7]. The carbamic acid spontaneously decarboxylates into carbon dioxide gas, while the tert-butyl cation deprotonates into isobutylene gas or is trapped by scavengers[8].
Mechanistic divergence of Fmoc and Boc N-terminal deprotection pathways.
C-Terminal Saponification: The Orthogonality Constraint
When planning a fragment condensation, it is often necessary to unmask the C-terminal carboxylate by hydrolyzing the methyl ester. This saponification step exposes the critical operational difference between the two building blocks.
Boc-Leu-OMe (True Orthogonality): The Boc group is entirely impervious to hydroxide-mediated basic hydrolysis[9]. When Boc-Leu-OMe is subjected to aqueous Lithium Hydroxide (LiOH), the methyl ester is cleanly cleaved to form Boc-Leu-OH, leaving the N-terminal protection perfectly intact. This allows the chemist to activate the C-terminus for fragment coupling without prematurely exposing the N-terminal amine.
This compound (Orthogonality Failure): Because the Fmoc group is inherently base-labile[2], subjecting this compound to standard LiOH saponification will simultaneously hydrolyze the ester and trigger β-elimination of the Fmoc group, resulting in an undesired double-deprotection. While highly specialized, milder ester cleavage methods (such as utilizing Calcium(II) Iodide) have been developed to preserve the Fmoc group during hydrolysis[10], standard alkali conditions are universally incompatible.
Logical sequence demonstrating the strict orthogonality of Boc and OMe protecting groups.
Comparative Quantitative Reactivity Data
The following table synthesizes the reactivity profiles of both leucine derivatives under standard synthetic transformations to aid in strategic route design:
| Kinetic & Reactivity Feature | This compound | Boc-Leu-OMe |
| N-Terminal Cleavage Reagent | 20% Piperidine in DMF[3] | 50% TFA in DCM[6] |
| Typical Cleavage Time | 10 – 20 minutes[3] | 30 – 120 minutes[6] |
| Primary Cleavage Byproducts | DBF-Piperidine Adduct[3] | Isobutylene gas, CO₂ gas[8] |
| N-Terminal Base Stability | Highly Labile (Cleaves) | Stable (Resistant to alkali)[9] |
| N-Terminal Acid Stability | Stable | Highly Labile (Cleaves)[9] |
| C-Terminal (OMe) Lability | Base-catalyzed Saponification | Base-catalyzed Saponification |
| Internal Orthogonality (N vs. C) | Low (Base attacks both) | High (Acid for N, Base for C) |
Self-Validating Experimental Protocols
A robust synthetic methodology relies not just on chemical addition, but on built-in systems for reaction tracking. Below are optimized, self-validating protocols highlighting the causality behind the procedural steps.
Protocol A: N-Terminal Cleavage of this compound
Causality Focus: Piperidine acts in a dual capacity as both the base and the nucleophilic trap. Using less than a 20% concentration risks incomplete scavenging of the DBF intermediate, leading to irreversible alkylation[5].
-
Dissolution: Dissolve this compound in anhydrous, amine-free N,N-dimethylformamide (DMF).
-
Deprotection: Add pure piperidine to achieve a final concentration of 20% (v/v). Stir at room temperature for 15 minutes.
-
In-Situ Validation: Analyze an aliquot via LC-MS. The reaction is objectively validated by the total disappearance of the this compound mass and the positive identification of the +178 m/z DBF-piperidine adduct [5]. The presence of this specific mass shift confirms that the scavenger operated successfully without side reactions.
Protocol B: N-Terminal Cleavage of Boc-Leu-OMe
Causality Focus: Acidolysis of the carbamate generates gaseous isobutylene and CO₂[6]. Sealing the reaction vessel will result in critical overpressure.
-
Dissolution: Dissolve Boc-Leu-OMe in dichloromethane (DCM).
-
Deprotection: Slowly add Trifluoroacetic Acid (TFA) to a final ratio of 1:1 (v/v). Caution: ensure the vessel is vented[8].
-
In-Situ Validation: The reaction physically self-validates via active effervescence. Once macroscopic gas evolution ceases, decarboxylation is largely complete[6]. Final confirmation should be executed via TLC (Ninhydrin stain); the newly formed H-Leu-OMe free amine will rapidly stain a vivid pink/purple upon heating.
-
Isolation: Evaporate solvents under reduced pressure to isolate the H-Leu-OMe·TFA salt.
Protocol C: Selective Saponification of Boc-Leu-OMe
Causality Focus: Using LiOH over NaOH is preferred in peptide environments because the lithium cation tightly coordinates to the resulting carboxylate, minimizing the risk of epimerization at the leucine alpha-carbon.
-
Dissolution: Dissolve Boc-Leu-OMe in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Hydrolysis: Add 1.5 equivalents of 1M aqueous LiOH. Stir vigorously for 2 hours at room temperature.
-
In-Situ Validation: Monitor via TLC utilizing a Bromocresol Green stain. The neutral starting ester will elute higher and will not stain. The product (Boc-Leu-OH) will remain near the baseline and stain bright yellow against a blue background, confirming the successful unmasking of the carboxylic acid while the Boc group remains intact.
References
1.[2] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies . Benchchem. 2 2.[7] Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. 7 3.[8] Boc Deprotection Mechanism - TFA . Common Organic Chemistry. 8 4.[5] Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism . PeptideChemistry. 5 5.[4] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . PMC - NIH. 4 6.[3] Methods for Removing the Fmoc Group . Springer Nature Experiments. 3 7.[6] The Chemistry of the Boc Protecting Group . Benchchem. 6 8.[9] BOC Protection and Deprotection . Hebei Boze Chemical Co., Ltd.9 9.[1] Application Notes: The Role of Methyl (tert-butoxycarbonyl)-L-leucinate in Peptide Synthesis . Benchchem. 1 10.[10] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent . PMC - NIH.10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Esters: A Comparative Guide to Methyl and t-Butyl Protection for C-Terminal Leucine in Fmoc-SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of synthetic success, influencing both the purity and overall yield of the target peptide. The C-terminal residue, the inaugural building block of the nascent peptide chain, demands a robust yet selectively cleavable protecting group. In the context of the widely adopted Fmoc/tBu orthogonal strategy, the choice of the C-terminal ester for a sterically hindered amino acid like Leucine can have significant downstream implications. This guide provides an in-depth, objective comparison of two commonly considered C-terminal protecting groups for Fmoc-L-Leucine: the methyl ester (Fmoc-Leu-OMe) and the tert-butyl ester (Fmoc-Leu-OtBu), supported by established chemical principles and experimental considerations.
The Orthogonal Dance: Core Principles of Fmoc/tBu SPPS
The elegance of the Fmoc/tBu strategy lies in its orthogonality. The Nα-Fmoc group, which is base-labile, is repetitively removed by a mild base, typically a solution of piperidine in DMF, to allow for chain elongation. In contrast, the side-chain protecting groups and, in the case of Fmoc-Leu-OtBu, the C-terminal protecting group, are acid-labile and are cleaved simultaneously at the final step using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This orthogonal scheme ensures the integrity of the growing peptide chain throughout the synthesis.
The Contenders: Fmoc-Leu-OtBu and this compound
The tert-butyl ester is the quintessential acid-labile protecting group for the C-terminus in Fmoc-SPPS. Its widespread use stems from its high stability to the basic conditions of Fmoc deprotection and its clean cleavage with TFA.[3][4] The methyl ester, on the other hand, presents a more complex scenario. While seemingly a simple protecting group, its removal under conditions compatible with the Fmoc/tBu strategy is not straightforward, necessitating a departure from standard protocols.
Below is a comparative overview of the key characteristics of these two protecting groups for C-terminal Leucine.
| Feature | Fmoc-Leu-OtBu | This compound |
| Protection Strategy | Acid-labile | Base-labile (via saponification) |
| Orthogonality in Fmoc-SPPS | Fully Orthogonal | Non-standard, requires careful optimization |
| Deprotection Conditions | Strong acid (e.g., 95% TFA) | Strong base (e.g., LiOH, NaOH) |
| Compatibility with Fmoc Group | High | Low (Fmoc is base-labile) |
| Risk of Side Reactions | - t-butyl cation formation- Minimized with scavengers | - Racemization- Diketopiperazine formation |
| Typical Application | Standard C-terminal protection | Synthesis of protected peptide fragments |
In-Depth Analysis: Stability, Deprotection, and Side Reactions
Fmoc-Leu-OtBu: The Reliable Workhorse
Stability: The t-butyl ester exhibits excellent stability throughout the iterative cycles of Fmoc deprotection. The bulky t-butyl group sterically hinders any potential nucleophilic attack at the ester carbonyl, and the ester linkage is inherently stable to the mild basic conditions of piperidine in DMF.[1]
Deprotection: The cleavage of the t-butyl ester is typically achieved during the final global deprotection step using a TFA-based cleavage cocktail. The mechanism involves the protonation of the ester oxygen followed by the formation of a stable tert-butyl cation and the free carboxylic acid.
TFA-mediated cleavage of t-butyl ester.
Side Reactions: The primary side reaction associated with t-butyl ester deprotection is the alkylation of nucleophilic residues (e.g., Trp, Met, Cys) by the liberated tert-butyl cation. This is effectively mitigated by the inclusion of scavengers, such as triisopropylsilane (TIS) and water, in the cleavage cocktail.[4][5]
This compound: The Specialist's Tool
Stability: The stability of the methyl ester to the repetitive piperidine treatments during Fmoc-SPPS is a point of concern. While generally more stable than other simple alkyl esters, prolonged exposure to the basic conditions can lead to gradual saponification, resulting in yield loss. Furthermore, the presence of a C-terminal methyl ester can increase the propensity for diketopiperazine formation, especially when the penultimate residue is proline or glycine.[6][7] This side reaction leads to the cleavage of the dipeptide from the resin, significantly reducing the yield of the desired full-length peptide.
Deprotection: The deprotection of the methyl ester is the most significant challenge in its application in Fmoc-SPPS. The standard method for methyl ester cleavage is saponification, which involves treatment with a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[8][9] These conditions are harsh and can lead to several side reactions, including:
-
Racemization: The α-proton of the C-terminal amino acid becomes acidic under basic conditions, leading to its abstraction and subsequent reprotonation, which can result in epimerization.[10][11] The use of milder bases like LiOH over NaOH and careful control of reaction time and temperature are crucial to minimize this side reaction.
-
Fmoc-Group Cleavage: The Fmoc group is inherently base-labile, and the harsh conditions required for saponification can lead to its premature removal.[12]
-
Side-chain Protecting Group Instability: Some side-chain protecting groups may not be fully stable to the strong basic conditions of saponification.
Saponification of a methyl ester.
Due to these challenges, the use of this compound is generally reserved for specific applications, such as the synthesis of protected peptide fragments that are subsequently used in solution-phase ligation.[13] In such cases, the peptide is synthesized on a hyper-acid-labile resin, allowing for cleavage of the protected peptide methyl ester from the support under very mild acidic conditions that do not affect the t-butyl-based side-chain protecting groups.
Experimental Protocols
Protocol 1: Global Deprotection and Cleavage of Fmoc-Leu-OtBu from Wang Resin
Materials:
-
Peptide-resin (Fmoc-deprotected)
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[3][5]
-
Cold diethyl ether
Procedure:
-
Swell the dried peptide-resin in dichloromethane (DCM) and then wash thoroughly with DMF.
-
Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin extensively with DMF, DCM, and methanol, and then dry under vacuum.
-
Add the freshly prepared cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrates dropwise to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: On-Resin Saponification of a C-Terminal Methyl Ester (Exemplary)
Materials:
-
Peptide-resin with C-terminal methyl ester
-
Lithium hydroxide (LiOH)
-
Solvent system: THF/water (3:1)
-
1 M HCl for neutralization
Procedure:
-
Swell the peptide-resin in the THF/water solvent system for 30 minutes.
-
Prepare a fresh solution of LiOH (e.g., 0.5 M) in the THF/water solvent system. The exact concentration and equivalents of LiOH should be optimized for the specific peptide and resin (a starting point is 10-20 equivalents relative to resin loading).[8]
-
Drain the swelling solvent and add the LiOH solution to the resin.
-
Agitate the mixture at room temperature, carefully monitoring the reaction progress by cleaving a small aliquot of resin and analyzing by HPLC-MS. Reaction times can vary from 2 to 24 hours.
-
Once the reaction is complete, drain the basic solution and wash the resin thoroughly with the reaction solvent.
-
Neutralize the resin by washing with a dilute aqueous acid solution (e.g., 1 M HCl), followed by water until the filtrate is neutral.
-
Wash the resin with DMF and DCM, and then dry under vacuum.
Expert Recommendations and Conclusion
For the vast majority of routine Fmoc-SPPS applications, Fmoc-Leu-OtBu is the unequivocally superior choice for C-terminal protection. Its full orthogonality with the Fmoc/tBu strategy, coupled with a well-established and reliable deprotection protocol, ensures a high probability of synthetic success with minimal side reactions.
The use of This compound should be approached with caution and is best reserved for experienced peptide chemists with specific synthetic goals, such as the preparation of protected peptide fragments. The challenges associated with its on-resin deprotection, including the significant risk of racemization and incompatibility with the Fmoc group, make it an unsuitable candidate for routine solid-phase synthesis of the final peptide. When its use is unavoidable, extensive optimization of the saponification conditions is paramount to achieving an acceptable yield and purity of the desired product.
References
- Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (URL: Provided in search results)
- Application Notes and Protocols for the Use of Fmoc-Glu(OMe)-OH in Fmoc-Based Peptide Synthesis. (URL: Provided in search results)
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (URL: Provided in search results)
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (URL: Provided in search results)
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (URL: Provided in search results)
- Synthesis of Fully Protected Peptide Fragments | Springer Nature Experiments. (URL: Provided in search results)
- A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Aryl Hydrazide Linker. (URL: Provided in search results)
- Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety - The Raj Group. (URL: Provided in search results)
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC. (URL: Provided in search results)
- Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis - Benchchem. (URL: Provided in search results)
- Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. (URL: Provided in search results)
- Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety - Chemical Communications (RSC Publishing). (URL: Provided in search results)
- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (URL: Provided in search results)
- "Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot" by Alexander M. Babel - BearWorks. (URL: Provided in search results)
- A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis - Benchchem. (URL: Provided in search results)
- A Head-to-Head Comparison: Z-Asp(OMe)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis - Benchchem. (URL: Provided in search results)
- Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis - PubMed. (URL: Provided in search results)
- Solid-Phase Synthesis of C-Terminal Peptide Libraries for Studying the Specificity of Enzymatic Protein Prenylation - PMC. (URL: Provided in search results)
- Options for resin anchoring in solid-phase peptide synthesis:...
- Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC. (URL: Provided in search results)
- Peptide cleavage from Wang resin | AAPPTec. (URL: Provided in search results)
- Cleavage Cocktail Selection - CDN. (URL: Provided in search results)
- N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis - Canadian Science Publishing. (URL: Provided in search results)
- Fmoc Amino Acids for SPPS - AltaBioscience. (URL: Provided in search results)
- A Comparative Analysis of Fmoc-Ser-OMe and Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis - Benchchem. (URL: Provided in search results)
- Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (URL: Provided in search results)
- Development of enzymatic methods for C-terminal amidation of peptides. (URL: Provided in search results)
- Methods for Removing the Fmoc Group. (URL: Provided in search results)
- EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents. (URL: Provided in search results)
- New Developments in Solid Phase Peptide Chemistry Facilitate the Study of the Unique Metalloprotease, Ste24 - University Digital Conservancy. (URL: Provided in search results)
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: Provided in search results)
- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: Provided in search results)
- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (URL: Provided in search results)
- Overview of Solid Phase Peptide Synthesis (SPPS). (URL: Provided in search results)
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO. (URL: Provided in search results)
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (URL: Provided in search results)
- Novabiochem® - Sigma-Aldrich. (URL: Provided in search results)
- Fmoc SPPS Linkers - Sigma-Aldrich. (URL: Provided in search results)
- N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - ChemRxiv. (URL: Provided in search results)
- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring - PMC. (URL: Provided in search results)
- Peptide Resin Loading Protocols - MilliporeSigma. (URL: Provided in search results)
- Loading protocols - Peptideweb.com. (URL: Provided in search results)
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. renyi.hu [renyi.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. Synthesis of Fully Protected Peptide Fragments | Springer Nature Experiments [experiments.springernature.com]
The Analytical Imperative: Quality Control of Fmoc-Leu-OMe
Comprehensive Guide to Reference Standards for Fmoc-Leu-OMe Quality Control
In solid-phase peptide synthesis (SPPS) and medicinal chemistry, N-α-Fmoc-L-leucine methyl ester (this compound) serves as a vital building block. Protecting the C-terminus as a methyl ester is a critical synthetic strategy designed to prevent unwanted carboxyl activation and side-chain polymerization when performing selective N-terminal functionalizations[1]. However, the structural integrity of downstream therapeutic peptides is fundamentally dependent on the purity of these precursors.
Even minor impurities in Fmoc-protected amino acids—such as D-enantiomers, residual free amino acids, or trace acetic acid—can geometrically amplify errors during iterative peptide coupling[2]. Consequently, deploying highly validated Certified Reference Materials (CRMs) or pharmacopeial-grade standards is mandatory to accurately calibrate Quality Control (QC) assays. Relying on poorly characterized research-grade materials for instrument calibration often masks underlying synthetic anomalies, directly compromising GMP-regulated drug development pipelines.
Comparative Benchmarking: High-Purity Reference Standards vs. Commercial Research Grade
When establishing a QC framework, the choice of baseline reference standard defines the limits of detection (LOD) and limits of quantification (LOQ) for the entire analytical suite. A high-purity reference standard provides an absolute baseline for identifying trace-level synthesis artifacts, such as Fmoc-β-alanyl impurities or dibenzofulvene, which are chemically invisible if the standard itself is contaminated[2].
Table 1: Comparative Quality Specifications for this compound Reference Materials
| Quality Attribute | High-Purity Reference Standard (CRM) | Commercial Research Grade | Impact on Downstream SPPS |
| Chemical Purity (RP-HPLC) | High purity prevents accumulation of chain-terminating artifacts. | ||
| Enantiomeric Excess (D-isomer) | D-Leu incorporation creates immunogenic diastereomeric peptide impurities. | ||
| Dipeptides (e.g., Fmoc-Leu-Leu-OMe) | Not stringently specified | Causes unexpected sequence duplication (double insertion). | |
| Free L-Leucine (GC-MS) | Residual free amines prematurely deprotect the Fmoc group in situ. | ||
| Residual Acetate | Causes severe peptide chain termination (N-terminal acetylation). |
Note: The stringency of CRM limits ensures that calibration curves accurately resolve isobaric and co-eluting contaminants that are characteristic of standard esterification workflows.
Workflow and Causality in QC Methodology
To guarantee analytical trustworthiness, the evaluation of this compound must employ orthogonal analytical techniques that actively self-validate.
Fig 1. Self-validating analytical QC workflow for this compound utilizing standard calibration.
Self-Validating Analytical Protocols
In order to ensure reproducibility, the protocols below utilize built-in System Suitability Tests (SST). The analysis must abort if the reference standard fails to resolve critical pairs, establishing a "trustless" analytical environment where the system proves its capability prior to evaluating the sample.
Protocol A: Chemical Purity Profiling via RP-HPLC
This protocol is designed to isolate this compound from structurally similar byproducts such as dibenzofulvene and trace dipeptides[1][3].
Mechanism & Causality: Reversed-phase chromatography (RP-HPLC) relies on hydrophobic interactions. Dibenzofulvene, the primary degradation product of Fmoc cleavage, is highly hydrophobic and will elute significantly later than this compound. By using a slow organic modifier gradient, we ensure baseline separation between the parent molecule and structurally related early-eluting species (like free Fmoc-OH).
Methodology:
-
System Setup: Equip a standard HPLC system with a UV detector (set to 265 nm) and a C18 reverse-phase column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Buffer A: Water containing 0.1% Trifluoroacetic acid (TFA).
-
Buffer B: Acetonitrile containing 0.1% TFA.
-
-
System Suitability Test (Self-Validation Step):
-
Inject a known CRM mixture containing this compound spiked with 0.5% dibenzofulvene and 0.5% Fmoc-Leu-OH.
-
Acceptance Criteria: The protocol must only proceed if the resolution (
) between this compound and Fmoc-Leu-OH is .
-
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase B to a final concentration of 1.0 mg/mL.
-
Gradient Elution:
-
Run a linear gradient from 5% B to 95% B over 20 minutes at a constant flow rate of 1.0 mL/min[3].
-
Maintain column temperature at 30°C.
-
-
Data Integration: Calculate relative purity via area normalization, cross-referencing retention times against the High-Purity Standard.
Protocol B: Enantiomeric Resolution via Chiral HPLC
Chiral profiling separates the required L-enantiomer from the racemized D-enantiomer.
Mechanism & Causality: Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-2 or Chiralpak AD-H) create transient diastereomeric complexes with the analyte[4][5]. The steric bulk of the isobutyl side chain on Leucine dictates the energetic stability of this complex. The D-isomer forms a less stable inclusion complex and elutes preferentially before the L-isomer.
Methodology:
-
System Setup: Equip an HPLC system with a Lux Cellulose-2 column (250 × 4.6 mm, 5 µm) or a Chiralpak AD-H column.
-
Mobile Phase Selection: Use an isocratic flow of 10% Isopropanol (iPrOH) + 0.1% Formic Acid in Hexanes, or alternatively Acetonitrile/Water (0.1% TFA) depending on the stationary phase tolerance[1][3]. Flow rate: 1.0 mL/min.
-
System Suitability Test (Self-Validation Step):
-
Inject a racemic standard (Fmoc-DL-Leu-OMe).
-
Acceptance Criteria: Ensure baseline resolution (
) between the D and L peaks. If resolution degrades, the column is compromised, and the assay is invalidated.
-
-
Sample Analysis: Inject 10 µL of the sample (2.0 mg/mL)[1].
-
Quantification: Detect at 254 nm. Integrate the minor D-enantiomer peak area relative to the primary L-enantiomer to determine enantiomeric excess (ee).
Table 2: Empirical Benchmark Data (Chiral Resolution)
| Analyte | Retention Time (min) | Detection Wavelength | Area % (CRM) | Area % (Research Grade) |
| Fmoc-D-Leu-OMe | 13.1 | 254 nm | 0.05% | 0.85% |
| Fmoc-L-Leu-OMe | 15.6 | 254 nm | 99.95% | 99.15% |
Degradation and Impurity Pathways
Understanding the mechanistic origins of synthesis impurities is vital for correct analytical interpretations. Exposure to mild bases during esterification can lead to partial epimerization (yielding Fmoc-D-Leu-OMe) or premature cleavage of the protective group (yielding dibenzofulvene). Over-activation during protection can trigger the formation of dipeptides.
Fig 2. Mechanistic origins of critical impurities monitored during this compound Quality Control.
Conclusion
Deploying a pharmacopeial-grade reference standard is the only method to establish absolute analytical confidence during this compound quality control. By coupling rigorous System Suitability Tests (SST) with advanced RP-HPLC and Chiral chromatographic resolution, analysts can intercept critical failure modes—like racemization and trace acetate—before they irreversibly compromise downstream solid-phase peptide synthesis.
References
-
Evans, D. P., et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, vol. 27, no. 9, 2022, 2788. URL: [Link]
-
Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Applications Note TN-1148. URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
